

Technical Monograph: 5-Chloro-2-fluoro-3-methylphenylboronic Acid

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-3-methylphenylboronic acid

CAS No.: 352535-87-6

Cat. No.: B1355222

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Precision Analytics, Stoichiometry, and Application in Medicinal Chemistry

Part 1: Executive Summary

5-Chloro-2-fluoro-3-methylphenylboronic acid (CAS: 352535-87-6) is a high-value organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.^[1] Its unique substitution pattern—combining an electron-withdrawing fluorine, a steric methyl group, and a reactive chlorine handle—makes it a critical building block for modulating lipophilicity and metabolic stability in late-stage drug discovery.^[1]

This guide moves beyond basic catalog data to address the specific challenges of working with this compound: accurate molecular weight determination amidst boroxine equilibrium, isotopic abundance patterns for mass spectrometry, and optimized coupling protocols.^[1]

Part 2: Molecular Weight & Stoichiometric Integrity^[1]

For a researcher, "Molecular Weight" is not a single number; it is a context-dependent value that dictates experimental success.^[1] We must distinguish between the Average Molecular Weight (for weighing reagents) and the Monoisotopic Mass (for LC-MS identification), while accounting for the Boroxine Shift (for purity assessment).

The Three Tiers of Mass Analysis^[1]

Metric	Value	Application Context
Average Molecular Weight	188.39 g/mol	Stoichiometry: Use this value for calculating millimoles (mmol) when weighing the solid powder for reactions.[1]
Monoisotopic Mass	188.0212 Da	<p>LC-MS/HRMS: The exact mass of the most abundant isotopologue (ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted"></p> <p>C, H, B, Cl, F, O). Look for ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted"></p> <p>at 187.01 in negative mode ESI.</p>
Boroxine Trimer MW	511.13 g/mol	Purity/Storage: In dry conditions, three acid molecules dehydrate to form a cyclic trimer (boroxine).[1] Old samples may show this mass peak.[1]

Isotopic Fingerprint (Mass Spectrometry)

Unlike simple organic molecules, this compound carries two elements with significant natural isotope distributions: Chlorine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Cl/

Cl) and Boron (

B/

B). This creates a distinct "M+2" and "M-1" pattern essential for validating the compound's identity.[1]

- Boron Effect:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

B (approx. 20%) and

B (approx. 80%) broaden the mass envelope.

- Chlorine Effect:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Cl (75%) and

Cl (25%) create a secondary peak approx. 2 Da higher.

Senior Scientist Note: When analyzing High-Resolution Mass Spec (HRMS) data, do not simply look for the base peak.[1] You must verify the isotopic abundance ratio to confirm the presence of both Boron and Chlorine.[1]

The Boroxine Equilibrium (Critical for Stoichiometry)

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine).[1]

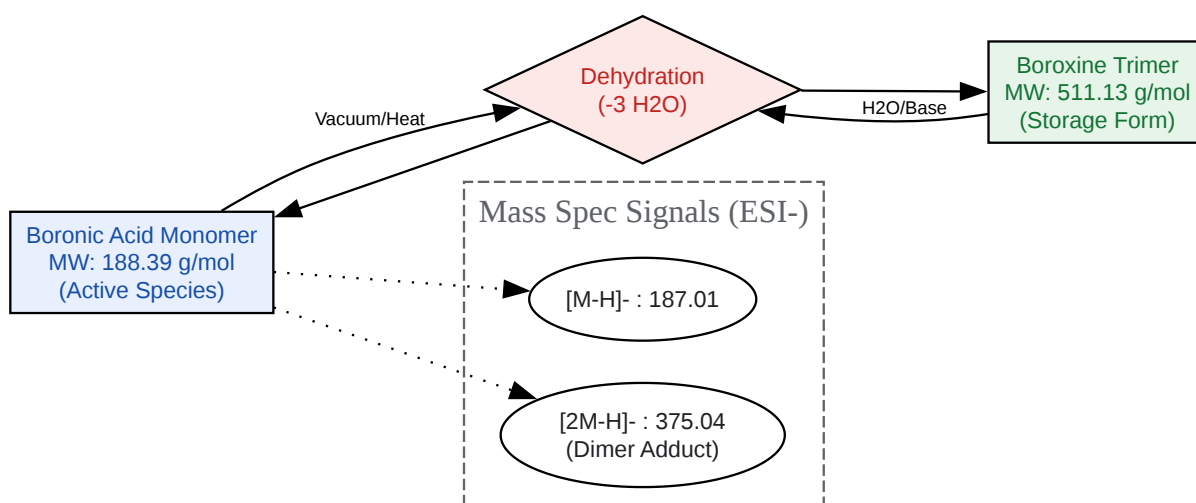
If your material has been stored under desiccation or vacuum, it may have partially converted to the boroxine.[1]

- Impact: If you weigh 188.39 mg assuming it is pure acid, but it is actually 100% boroxine, you are effectively adding 10% more moles of the aryl boron species than calculated.[1]

- Correction: For critical GMP synthesis, determine the "active boron content" via titration or qNMR rather than relying solely on gravimetric weight.

Part 3: Visualization of Chemical Identity[1]

The following diagram illustrates the structural relationship and the dehydration pathway that alters the effective molecular weight.



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Caption: Dynamic equilibrium between the monomeric acid and trimeric boroxine, affecting gravimetric stoichiometry and mass spectrometry signals.

Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is optimized for sterically hindered substrates like **5-Chloro-2-fluoro-3-methylphenylboronic acid**.^[1] The ortho-fluoro and meta-methyl groups create steric crowding around the boron center, requiring specific catalytic systems.^[1]

Reagents & Materials

- Boronic Acid: **5-Chloro-2-fluoro-3-methylphenylboronic acid** (1.2 equiv).^[1]

- Electrophile: Aryl bromide or iodide (1.0 equiv).[1]
- Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Preferred for steric bulk.[1]
- Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates).[1]
- Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Step-by-Step Workflow

- Charge: In a reaction vial, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 226 mg), and base (3.0 mmol).
- Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen inhibition is significant with electron-deficient boronic acids.[1]
- Solvent Addition: Add degassed Dioxane/Water (5 mL) via syringe.
- Catalyst Addition: Quickly add Pd catalyst (0.03 mmol) under positive inert gas pressure.
- Reaction: Heat to 90°C for 4-12 hours. Monitor via LC-MS (Target mass: MW of Product).
- Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄. [1]
- Purification: Flash column chromatography (Hexane/EtOAc gradient).

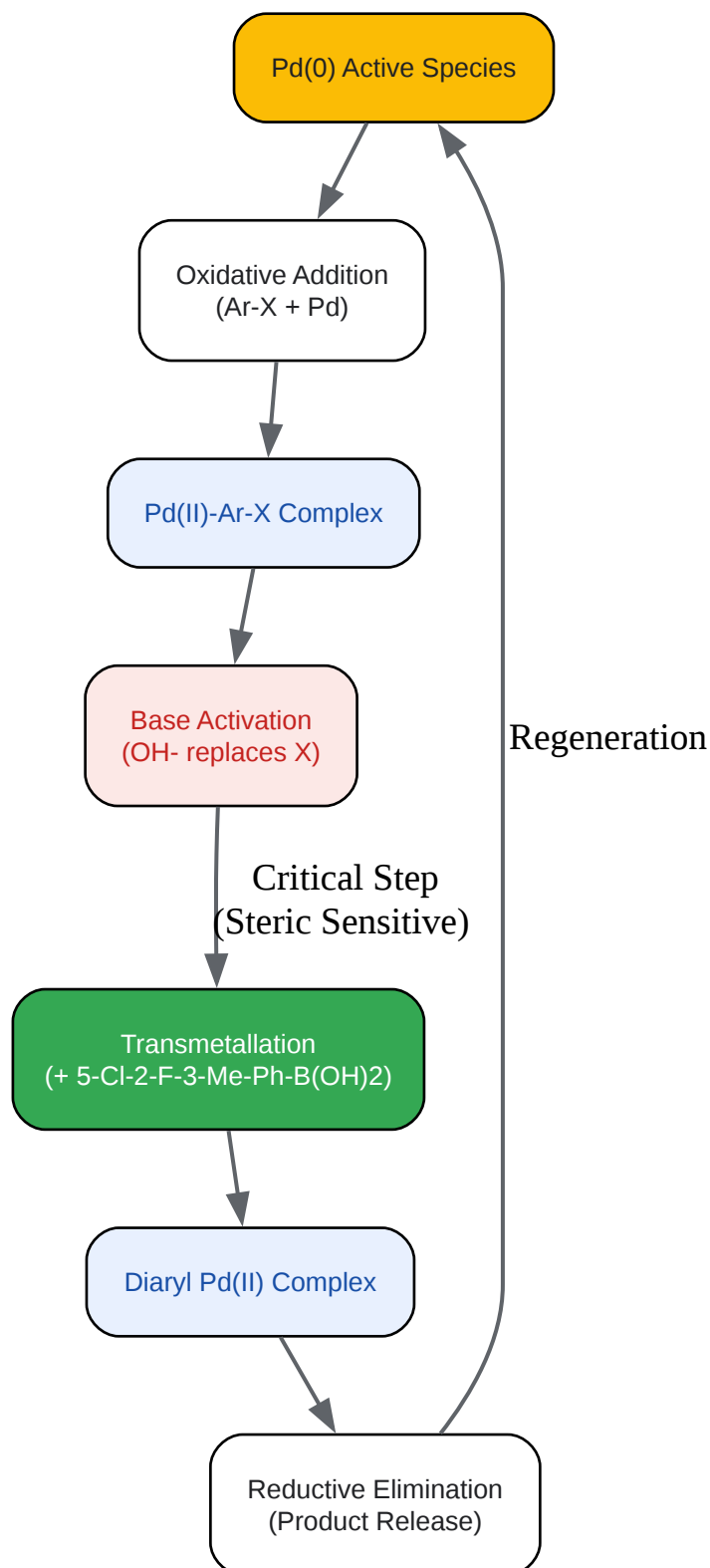
Troubleshooting "Stalled" Reactions

If the reaction stalls (low conversion):

- Cause: Protodeboronation (loss of the boronic acid group) is common with ortho-fluoro boronic acids.
- Solution: Switch to anhydrous conditions using Pd(OAc)₂ / SPhos and K₃PO₄ in Toluene at 100°C. The SPhos ligand protects the active Pd center and accelerates transmetalation.[1]

Part 5: Mechanism & Pathway Visualization[1]

The following diagram details the catalytic cycle, highlighting where this specific boronic acid enters the workflow.



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Caption: The Suzuki-Miyaura catalytic cycle. The Transmetallation step (Green) is the rate-determining step for hindered boronic acids like **5-Chloro-2-fluoro-3-methylphenylboronic acid**.^[1]

Part 6: References

- Sigma-Aldrich.**5-Chloro-2-fluoro-3-methylphenylboronic acid** Product Specification. Retrieved from
- ChemicalBook.**5-Chloro-2-fluoro-3-methylphenylboronic acid** Properties and Safety. Retrieved from ^[1]
- National Institutes of Health (NIH).Boron Chemicals in Drug Discovery and Development. PubMed Central.^[1] Retrieved from
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).^[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.^[1] (Contextual grounding for protodeboronation mechanisms).

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Sources

- [1. 870238-36-1|5-Chloro-2-formylphenylboronic acid|BLD Pharm \[bldpharm.com\]](#)
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